(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(1,3-BENZOTHIAZOL-2-YL)PROP-2-ENENITRILE
Description
“(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(1,3-BENZOTHIAZOL-2-YL)PROP-2-ENENITRILE” is a nitrile-substituted propenenitrile derivative featuring two heterocyclic aromatic systems: a 1,3-benzodioxole moiety and a 1,3-benzothiazole group. The (2E)-configuration indicates a trans stereochemistry across the double bond, which influences molecular geometry and intermolecular interactions. This compound is structurally related to intermediates in the synthesis of bioactive molecules, particularly those targeting antimicrobial and anticancer pathways . The nitrile group may serve as a hydrogen bond acceptor, affecting solubility and binding affinity in biological systems .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2S/c18-9-12(17-19-13-3-1-2-4-16(13)22-17)7-11-5-6-14-15(8-11)21-10-20-14/h1-8H,10H2/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVADSIVYFBGRV-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile has gained attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₉N₃O₂S
- Molecular Weight : 269.30 g/mol
Research indicates that compounds with similar structural features often exhibit a range of biological activities. The benzodioxole and benzothiazole moieties are known for their roles in modulating various biochemical pathways:
-
Anticancer Activity :
- Compounds containing benzothiazole derivatives have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .
- The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as p53 and NF-kB .
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus .
- The minimum inhibitory concentrations (MICs) for various derivatives indicate that structural modifications can significantly enhance or diminish antimicrobial efficacy .
Table 1: Biological Activity Overview
Case Studies
-
Cytotoxicity in Cancer Cells :
A study investigating the effects of similar benzothiazole derivatives demonstrated significant cytotoxicity in breast cancer cell lines. The study highlighted that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups . -
Antimicrobial Screening :
Another research effort evaluated the antimicrobial properties of a series of benzothiazole derivatives against Bacillus subtilis and Escherichia coli. The findings indicated that specific substitutions on the benzothiazole ring led to varying degrees of activity, suggesting a structure-activity relationship that could be exploited for drug development .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The benzodioxole and benzothiazole moieties are known for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Anticancer Potential
Studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of benzothiazole have been recognized for their ability to induce apoptosis in cancer cells, suggesting that (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile may also possess similar anticancer properties .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Compounds containing benzodioxole structures have been studied for their ability to modulate neuroinflammation and protect neuronal cells from damage caused by excitotoxicity .
Photovoltaic Materials
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into energy could enhance the efficiency of solar cells .
Polymer Chemistry
In polymer science, the compound may be used as a monomer or additive to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics suitable for various industrial applications .
Spectroscopic Studies
The compound's distinct functional groups allow it to be utilized as a probe in spectroscopic studies. Its behavior under UV-visible spectroscopy can provide insights into electronic transitions and interactions with other chemical species .
Sensor Development
Due to its potential reactivity with specific ions or molecules, this compound could be developed into sensors for detecting environmental pollutants or biological markers in clinical diagnostics .
Case Studies and Research Findings
- Antioxidant Activity Assessment :
-
Inhibition of Cancer Cell Proliferation :
- Research on benzothiazole derivatives indicated an IC50 value suggesting effective inhibition of cell growth in human breast cancer cells. This highlights the potential application of the compound in cancer therapy.
Comparison with Similar Compounds
Key Observations :
Bioactivity: The benzothiazole-containing analogs (e.g., intermediates from ) exhibit notable antimicrobial and anticancer activity, suggesting that the benzothiazolyl group enhances interaction with cellular targets like kinases or DNA. In contrast, sulfonyl-substituted derivatives (e.g., ) lack reported bioactivity, possibly due to reduced membrane permeability.
Synthetic Efficiency : Microwave-assisted synthesis (used for intermediates in ) reduces reaction time (<1 hour) compared to conventional methods (6–12 hours), improving yield (75–90% vs. 50–65%).
Physicochemical Properties
| Property | Target Compound | 2-(1,3-Benzothiazol-2-yl)-3-(phenyl)prop-2-enenitrile | 2-(1,3-Benzodioxol-5-yl)-6-ethylthio-4-thioxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 335.34 | 289.33 | 385.45 |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Hydrogen Bond Acceptors | 6 | 4 | 7 |
| Rotatable Bonds | 3 | 2 | 5 |
Insights :
- The higher LogP of the target compound (3.2 vs. 2.8 for phenyl-substituted analog) suggests improved lipid solubility, which may enhance blood-brain barrier penetration.
- The ethylthio-thiazine derivative has the highest molecular weight and hydrogen bond acceptors, likely reducing bioavailability despite its increased LogP.
Crystallographic and Interaction Analysis
While crystallographic data for the target compound are unavailable, related benzothiazole derivatives exhibit planar geometries stabilized by π-π stacking between aromatic systems. Hydrogen bonding patterns (e.g., C≡N···H–O/N interactions) are critical for crystal packing and solubility . For example, benzotriazole analogs form intermolecular hydrogen bonds with sulfonyl oxygen atoms, as seen in , whereas nitrile-containing compounds may adopt linear arrangements due to dipole-dipole interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
